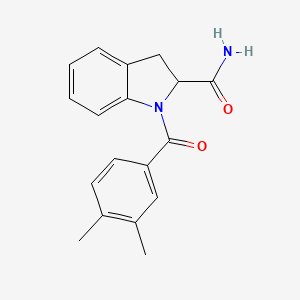

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide

Description

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoyl group substituted with two methyl groups at the 3 and 4 positions, attached to an indoline ring system with a carboxamide group at the 2 position.

Properties

IUPAC Name |

1-(3,4-dimethylbenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11-7-8-14(9-12(11)2)18(22)20-15-6-4-3-5-13(15)10-16(20)17(19)21/h3-9,16H,10H2,1-2H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAQEONQBGKHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Benzoyl Intermediate: The starting material, 3,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Coupling with Indoline: The acid chloride is then reacted with indoline in the presence of a base such as triethylamine to form the benzoyl-indoline intermediate.

Formation of the Carboxamide: The benzoyl-indoline intermediate is then treated with an appropriate amine or ammonia to form the final carboxamide product.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide may involve optimized reaction conditions such as:

- Use of automated reactors for precise control of temperature and reaction time.

- Employment of high-purity reagents to ensure product quality.

- Implementation of continuous flow chemistry techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products:

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted indoline derivatives with various functional groups.

Scientific Research Applications

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

Chemical Biology: The compound serves as a tool in chemical biology to study protein-ligand interactions and enzyme inhibition.

Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor in the production of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

Pathways Involved: It can influence signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

1-(3,4-Dimethylbenzoyl)indoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

1-(3,4-Dimethylbenzoyl)indoline-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide.

1-(3,4-Dimethylbenzoyl)indoline-2-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness: 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity compared to its analogs. Its carboxamide group provides stability and enhances its potential as a pharmacophore in drug development.

Biological Activity

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide has the following molecular formula:

- Molecular Formula : C16H16N2O2

- Molecular Weight : 284.31 g/mol

The compound features an indoline core substituted with a dimethylbenzoyl group and a carboxamide functional group, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. A study highlighted its effectiveness against norovirus, where it inhibited viral replication in vitro.

Table 2: Antiviral Activity Against Norovirus

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide | 5.0 | >20 |

The selectivity index indicates a favorable therapeutic window, making it a promising candidate for further development.

Antitumor Activity

The compound also demonstrates antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia).

Table 3: Antitumor Activity in Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10.5 |

| HL60 | 8.2 |

These results suggest that the compound may interact with specific molecular targets involved in cancer cell proliferation and survival.

The biological activities of 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide are attributed to its interaction with various cellular targets:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with protein synthesis pathways.

- Antiviral Mechanism : It may inhibit viral entry or replication by targeting viral enzymes or host cell receptors.

- Antitumor Mechanism : The induction of apoptosis suggests activation of intrinsic apoptotic pathways, potentially through modulation of Bcl-2 family proteins or caspase activation.

Case Study 1: Antiviral Screening

A large-scale screening was conducted to evaluate the antiviral potential of various compounds against norovirus. Among approximately 1000 tested small molecules, 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide emerged as a lead candidate due to its potent inhibitory effects on viral replication .

Case Study 2: Antitumor Efficacy

In another study focusing on cancer therapeutics, the compound was tested on multiple cancer cell lines. It showed significant cytotoxicity and induced apoptosis through caspase-dependent pathways . Further studies are required to elucidate the exact molecular mechanisms involved.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide?

- Methodology :

- One-pot synthesis : React 2-halonitrobenzene or heterocyclic analogs with cyanoacetamides under basic conditions to form intermediates like 2-cyano-2-(2-nitrophenyl)acetamide. Subsequent reduction and cyclization yield indole-2-carboxamide derivatives .

- Condensation reactions : Use sodium acetate and acetic acid to reflux 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones, enabling the formation of hybrid structures via Schiff base intermediates .

- Ester-to-amide conversion : Treat ethyl indole-2-carboxylate with aminobenzophenones in the presence of sodium ethoxide and DMF, followed by hydrolysis to generate carboxamides .

Q. How can structural characterization of this compound be performed using analytical techniques?

- Analytical workflow :

- NMR spectroscopy : Analyze and NMR chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 7.1–8.3 ppm, carbonyl carbons at δ 165–175 ppm) .

- HRMS : Validate molecular weight and elemental composition (e.g., CHClNO with [M+H] at m/z 410.1274) .

- HPLC/UPLC : Monitor reaction progress and purity using reverse-phase chromatography with UV detection .

Advanced Research Questions

Q. How can substituent modifications enhance the bioactivity of 1-(3,4-Dimethylbenzoyl)indoline-2-carboxamide?

- Structure-activity relationship (SAR) optimization :

- Aromatic substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF) on the benzoyl moiety to improve metabolic stability and target binding affinity. For example, 5-chloro substitution increases potency in cannabinoid receptor assays .

- Side-chain functionalization : Attach photoactivatable groups (e.g., azidomethyl or benzophenone) to study target engagement via crosslinking experiments .

- Heterocyclic hybridization : Fuse thiazolidinone or triazole moieties to the indoline scaffold to modulate pharmacokinetic properties, as seen in α-glucosidase inhibitors .

Q. How can contradictions in biological data across studies be resolved?

- Data reconciliation strategies :

- Model-specific validation : Compare results across in vitro (e.g., enzyme inhibition) and in vivo (e.g., hyperlipidemic rat models) systems. For instance, lipid-lowering effects in rats may not translate directly to human cell lines due to metabolic differences .

- Dose-response analysis : Re-evaluate efficacy thresholds; compounds like dirlotapide show obesity treatment effects in dogs at 0.1–1 mg/kg but require higher doses in other models .

- Batch consistency : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., solvent purity, catalyst loading) to minimize variability in bioactivity .

Methodological Considerations

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

- Approach :

- Photoaffinity labeling : Incorporate benzophenone or phenyl azide groups into the carboxamide scaffold to capture transient protein interactions via UV irradiation .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target receptors (e.g., GPCRs) to differentiate competitive vs. allosteric modulation .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., α-glucosidase) to identify critical hydrogen-bonding interactions .

Q. How can computational tools aid in optimizing this compound’s pharmacokinetic profile?

- Computational strategies :

- Molecular docking : Predict binding poses with cannabinoid receptors (CB1) using AutoDock Vina, focusing on hydrophobic pocket interactions .

- ADMET prediction : Use QikProp or SwissADME to estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition risks .

- MD simulations : Simulate membrane permeability by modeling the compound’s behavior in lipid bilayers over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.